molecular formula C17H16N2O3 B7909013 N-羟基-1-(4-甲氧基苄基)-1H-吲哚-6-甲酰胺 CAS No. 1072027-64-5

N-羟基-1-(4-甲氧基苄基)-1H-吲哚-6-甲酰胺

货号 B7909013
CAS 编号: 1072027-64-5
分子量: 296.32 g/mol
InChI 键: AJRGHIGYPXNABY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-hydroxy-1-[(4-methoxyphenyl)methyl]-6-indolecarboxamide is an indolecarboxamide.

科学研究应用

  1. 阿尔茨海默症治疗:N-羟基-1-(4-甲氧基苄基)-1H-吲哚-6-甲酰胺的衍生物 N-羟基-4-((5-(4-甲氧基苯甲酰)-1H-吲哚-1-基)甲基)苯甲酰胺,对组蛋白脱乙酰酶 6 (HDAC6) 表现出有效的抑制选择性。该化合物已证明具有降低 tau 蛋白磷酸化和聚集的能力,显示出神经保护活性,并有望成为阿尔茨海默症的治疗方法 (Lee 等人,2018).

  2. 有机合成中的催化:该化合物参与 Rh(III) 催化的 N-甲氧基-1H-吲哚-1-甲酰胺和芳基硼酸的选择性偶联。这个过程通过选择性的 C-C 和 C-C/C-N 键形成,展示了多种产物的温和而有效的形成 (Zheng 等人,2014).

  3. 抗菌剂:某些衍生物,如 N-(4-甲氧基苄基)十一碳烯酰胺,已被合成并表现出有效的抗真菌和抗菌活性。这些化合物已显示出作为抗菌剂的巨大潜力 (Nengroo 等人,2021).

  4. 抗肿瘤活性:含有 1-(4-甲氧基苄基)吲哚-3-基的吲哚衍生物,如 1-(1-(4-甲氧基苄基)-1H-吲哚-3-羰基)-3-取代-1H-吡唑-5(4H)-酮,已被开发并测试用于抑制肿瘤细胞生长。这些化合物在癌症治疗中具有潜在的应用 (Farghaly,2010).

  5. 化学合成和配体性质:已经对含有 1-(4-甲氧基苄基)-1H-吲哚的配体的 Pd(II) 配合物的合成、结构、光谱和动力学性质进行了研究,显示出在无机化学和配体设计中的相关性 (Shimazaki 等人,2005).

  6. 药物代谢研究:该化合物一直是药物代谢和处置研究的主题。例如,N-[3-氟-4-[2-(丙氨基)乙氧基]苯基]-4,5,6,7-四氢-4-氧代-1H-吲哚-3-甲酰胺,γ-氨基丁酸 A 型受体复合物的亚型选择性部分激动剂,已被检查其在人中的代谢和处置,突出了该化合物在药代动力学和药效学中的相关性 (Shaffer 等人,2008).

属性

IUPAC Name

N-hydroxy-1-[(4-methoxyphenyl)methyl]indole-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-22-15-6-2-12(3-7-15)11-19-9-8-13-4-5-14(10-16(13)19)17(20)18-21/h2-10,21H,11H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJRGHIGYPXNABY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=CC3=C2C=C(C=C3)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10647187
Record name N-Hydroxy-1-[(4-methoxyphenyl)methyl]-1H-indole-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

950762-95-5
Record name PCI-34051
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0950762955
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Hydroxy-1-[(4-methoxyphenyl)methyl]-1H-indole-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PCI-34051
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PCI-34051
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PUI52VXV61
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-hydroxy-1-(4-methoxybenzyl)-1H-indole-6-carboxamide
Reactant of Route 2
Reactant of Route 2
N-hydroxy-1-(4-methoxybenzyl)-1H-indole-6-carboxamide
Reactant of Route 3
N-hydroxy-1-(4-methoxybenzyl)-1H-indole-6-carboxamide
Reactant of Route 4
N-hydroxy-1-(4-methoxybenzyl)-1H-indole-6-carboxamide
Reactant of Route 5
Reactant of Route 5
N-hydroxy-1-(4-methoxybenzyl)-1H-indole-6-carboxamide
Reactant of Route 6
Reactant of Route 6
N-hydroxy-1-(4-methoxybenzyl)-1H-indole-6-carboxamide

Q & A

A: PCI-34051 is a potent and selective inhibitor of histone deacetylase 8 (HDAC8) [, , , , , ]. HDAC8 belongs to the class I histone deacetylases, a family of enzymes that remove acetyl groups from lysine residues on histone and non-histone proteins, thereby regulating gene expression.

A: PCI-34051 binds to the catalytic domain of HDAC8 with high affinity (Ki = 10 nM) and exhibits over 200-fold selectivity for HDAC8 over other HDAC isoforms [, , ]. The crystal structures of Schistosoma mansoni HDAC8 in complex with PCI-34051 have been solved, providing insights into the molecular interactions responsible for its selectivity [, ].

ANone: Inhibition of HDAC8 by PCI-34051 leads to a variety of downstream effects, depending on the cell type and context. Some of the observed effects include:

  • Increased acetylation of HDAC8 substrates: This has been observed for both histone and non-histone proteins, such as SMC3 [, ].
  • Induction of apoptosis: This has been particularly observed in T-cell lymphoma and leukemia cell lines [, , ].
  • Inhibition of cell proliferation: This effect has been observed in various cancer cell lines, including ovarian cancer [], neuroblastoma [], and multiple myeloma [].
  • Modulation of cytokine production: PCI-34051 has been shown to inhibit the secretion of pro-inflammatory cytokines, such as IL-1β and IL-18, in various cell types and disease models [, ].
  • Enhancement of anti-tumor immunity: Studies suggest that PCI-34051 can impair the suppressive function of regulatory T cells and promote anti-tumor immune responses [].
  • Modulation of gene expression: RNA sequencing analysis has revealed that PCI-34051 treatment can alter the expression of genes involved in various biological processes, including cell cycle regulation, apoptosis, and immune response [, ].

ANone: The molecular formula of PCI-34051 is C17H16N2O3, and its molecular weight is 296.32 g/mol.

ANone: While specific spectroscopic data is not provided in the provided abstracts, researchers typically characterize PCI-34051 using techniques such as NMR and mass spectrometry.

ANone: The provided abstracts primarily focus on the biological activity and therapeutic potential of PCI-34051. Information regarding its material compatibility and stability, catalytic properties, computational chemistry aspects, stability and formulation, SHE regulations, dissolution and solubility, analytical method validation, quality control, environmental impact, recycling and waste management, research infrastructure, historical context, and cross-disciplinary applications is not discussed in the provided research papers.

A: Several studies have explored the structure-activity relationships of PCI-34051 analogs [, , , ]. Key findings include:

    ANone: PCI-34051 has shown efficacy in various in vivo models, including:

    • Inflammatory disease models: It reduced ear swelling in a mouse model of contact hypersensitivity and decreased BALF cell counts in a mouse model of rhinovirus-induced asthma exacerbation [, ].
    • Peritoneal fibrosis model: PCI-34051 administration prevented peritoneal fibrosis progression in a mouse model induced by high glucose dialysate [].
    • Acute kidney injury model: It demonstrated efficacy in a rodent model of AKI, supporting its therapeutic potential for this condition [].
    • Cancer models: PCI-34051 inhibited tumor growth in a mouse xenograft model of malignant peripheral nerve sheath tumors (MPNST) [].
    • Anthrax lethal toxin model: It rendered LeTx-exposed murine macrophages responsive to LPS in pro-IL-1β production [] and protected against LeTx-induced cell cycle arrest in human monocytic THP-1 cells [].

    ANone: Various in vitro models have been employed to investigate PCI-34051's activity, including:

    • Cell lines: Multiple myeloma [], acute myeloid leukemia [], T-cell lymphoma [], ovarian cancer [], neuroblastoma [, ], human bronchial smooth muscle cells [], and macrophages [, ].
    • Primary cells: Peripheral blood mononuclear cells (PBMCs) from healthy donors and patients with rheumatoid arthritis and psoriasis [], human bronchial cells [], human peritoneal mesothelial cells (HPMCs) [], primary bone marrow-derived macrophages [], and mouse cortical neurons [].
    • Organoids: Human kidney organoids [].

    体外研究产品的免责声明和信息

    请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。